molecular formula C11H14ClNO B13689296 2-(2-Chloro-5-methoxyphenyl)pyrrolidine

2-(2-Chloro-5-methoxyphenyl)pyrrolidine

Cat. No.: B13689296
M. Wt: 211.69 g/mol
InChI Key: UGXVLCYWJFEGPZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 2-chloro-5-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxyphenyl)pyrrolidine typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxyphenyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-methoxyphenyl)pyrrolidine is unique due to the presence of both a chloro and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and biological properties compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(2-chloro-5-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClNO/c1-14-8-4-5-10(12)9(7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

UGXVLCYWJFEGPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2CCCN2

Origin of Product

United States

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